Lipophilicity (LogP) Differential vs. Gabapentin and Pregabalin: Implications for Membrane Permeability and BBB Penetration
The target compound demonstrates a calculated LogP of 2.4282 , which is >1 log unit higher than pregabalin (LogP range 1.08-1.30) and >2 log units higher than gabapentin (LogP range -1.1 to 1.39) . This quantitative lipophilicity advantage predicts enhanced passive membrane diffusion and potential blood-brain barrier (BBB) permeability, critical parameters for CNS-targeted research applications.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.4282 |
| Comparator Or Baseline | Pregabalin: LogP ≈ 1.1; Gabapentin: LogP ≈ -1.1 to 1.39 |
| Quantified Difference | ΔLogP ≥ +1.0 vs. pregabalin; ΔLogP ≥ +1.0 vs. gabapentin |
| Conditions | Calculated LogP (XLogP3) based on molecular structure |
Why This Matters
Higher LogP indicates superior membrane permeability potential, making the cycloheptyl analog a preferred tool for investigating CNS penetration or designing lipophilic prodrugs where gabapentin and pregabalin are insufficient.
